

Technical Support Center: Structural Revision of Aspera Chaetominine Analogs

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Compound of Interest

Compound Name: (-)-Chaetominine

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis and structural revision of aspera chaetominine analogs.

Frequently Asked Questions (FAQs)

Q1: What are Aspera chaetominine A and B, and from where were they originally isolated?

Aspera chaetominines A and B are alkaloid secondary metabolites. They were first isolated from the fungus *Aspergillus versicolour* SCSIO XWS04 F52, which was derived from a marine sponge of the *Callyspongia* species.[1] The initial structures were determined using spectroscopic analysis, including ¹H and ¹³C NMR, HSQC, HMBC, and MS analysis.[1]

Q2: Why was a structural revision for Aspera chaetominine B necessary?

A structural revision was necessary because the total synthesis of the originally proposed structure of aspera chaetominine B resulted in a compound whose spectral data did not match the isolated natural product. Further synthetic efforts and analysis revealed that the correct structure was actually a known alkaloid.[2][3] This highlights the importance of total synthesis in verifying proposed structures of complex natural products.

Q3: What is the revised structure of Aspera chaetominine B?

The structure of aspera chaetominine B has been revised to be (–)-isochaetominine C.^{[2][3]} The synthesis of the reported structure of aspera chaetominine B led to the generation of another diastereomer, which was then converted in a one-pot reaction to (–)-isochaetominine C, confirming the structural revision.^[3]

Q4: What biological activities have been reported for the originally isolated Aspera chaetominines A and B?

The initially isolated aspera chaetominines A and B demonstrated cytotoxic activity against human leukemia (K562) and colon cancer (SW1116) cell lines.^[1] They also showed significant protective effects against the H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells.^[1] Chaetominine, a related parent compound, is also known for its potent cytotoxic effects against various cancer cell lines, often showing greater potency than the chemotherapy drug 5-fluorouracil in in-vitro assays.^{[4][5]}

Troubleshooting Guides

Q5: We are experiencing low yields in the final O-debenzylation–lactamization step of our synthesis. How can this be improved?

Low yields in this step can be a significant bottleneck. Research has shown that modifying the coupling system can lead to substantial improvement. Specifically, employing a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as the coupling system for the one-pot O-debenzylation–lactamization reaction has been reported to increase the overall yield significantly.^{[2][3][6]}

Q6: Our synthesis is producing incorrect diastereomers, particularly after the DMDO epoxidation-triggered cascade reaction. How can we control the stereochemistry at C11/C14?

Controlling stereochemistry, especially epimerization, is a common challenge. A specific protocol has been developed to manage this issue. It involves quenching the dimethyldioxirane (DMDO) epoxidation-triggered cascade reaction with an aged solution of potassium carbonate in methanol (K₂CO₃/MeOH).^[3] This method allows for the in situ selective mono- or double epimerization at the C11 and C14 positions, enabling the diastereodivergent synthesis of the desired products.^{[2][3]}

Q7: How is the absolute configuration of these complex alkaloids typically confirmed?

The definitive method for determining the absolute configuration of complex molecules like chaetominine analogs is single-crystal X-ray diffraction analysis.^[4]^[7] This technique provides an unambiguous three-dimensional structure of the molecule, which is crucial for verifying stereochemistry.^[7] For many new natural products, X-ray crystallography is the gold standard for structural elucidation.^[8]

Data Presentation

Table 1: Structural Revision Summary

Compound	Originally Proposed Structure	Revised Structure
Aspera chaetominine B	A novel alkaloid structure	(-)-isochaetominine C ^[3]

Table 2: Reported Cytotoxicity and Antiviral Activity (IC₅₀ values)

Compound	K562 (Leukemia)	SW1116 (Colon Cancer)	Anti-H1N1 (MDCK cells)
Aspera chaetominine A	7.5 μ M	10.2 μ M	15.5 μ M ^[1]
Aspera chaetominine B	9.8 μ M	12.5 μ M	24.5 μ M ^[1]

Table 3: Key Reagents in Optimized Synthetic Steps

Synthetic Step	Challenge	Recommended Reagent/Protocol	Reported Outcome
One-pot O-debenzylolation–lactamization	Low overall yield	EDCI/HOBt coupling system	Overall yield increased from 25.4% to 30.8% over five steps. [2] [3]
DMDO Epoxidation Cascade	Uncontrolled epimerization	Quenching with an aged K_2CO_3 /MeOH solution	Allows selective in situ mono- or double epimerization at C11/C14. [3]

Experimental Protocols

Protocol 1: General Synthetic Strategy for Aspera Chaetominine B (Proposed and Revised Structures)

This protocol is a summary of the enantioselective total synthesis approach.

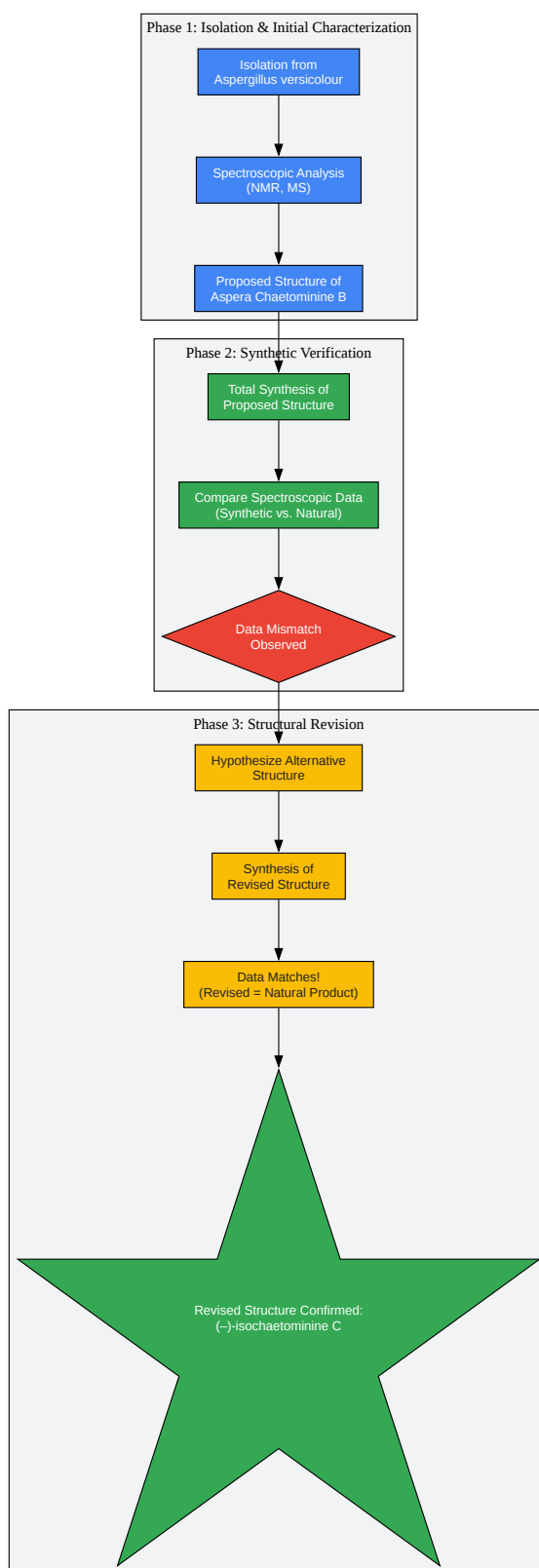
- **Tripeptide Synthesis:** A tripeptide derivative precursor is synthesized in three steps, typically employing benzyl L-valinate as a key coupling component.[\[3\]](#)
- **Cascade Reaction Initiation:** The synthesized tripeptide is exposed to dimethyldioxirane (DMDO) in acetone. This initiates an epoxidation-triggered cascade reaction.[\[3\]](#)
- **Quenching and Cyclization:** The resulting intermediates are treated with a quenching agent (e.g., Na_2SO_3) to yield the cyclized product. This step may produce the desired alkaloid along with a monocyclization byproduct.[\[3\]](#)
- **Stereochemical Control (Epimerization):** To achieve the correct stereoisomer (the revised structure), the intermediate from the cascade reaction is treated with an aged K_2CO_3 /MeOH solution at approximately 35 °C for 30 minutes. This induces a double epimerization at the C11/C14 positions to yield the thermodynamically more stable product.[\[3\]](#)
- **Purification:** All intermediates and the final product are purified using standard techniques such as column chromatography.

Protocol 2: Structural Elucidation by Single-Crystal X-ray Crystallography

This is a generalized protocol for obtaining and analyzing a single crystal.

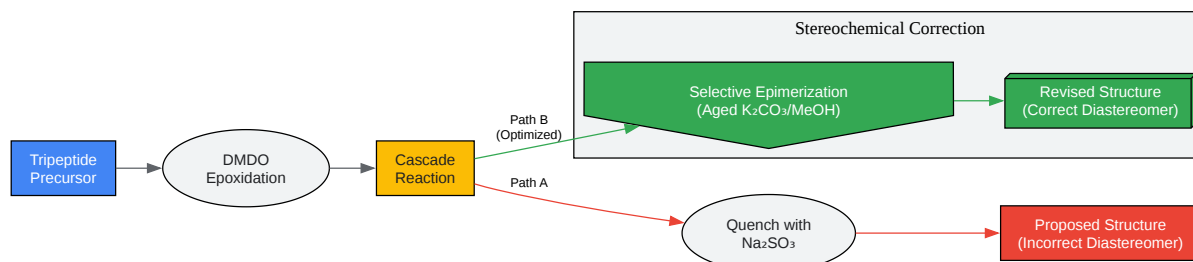
- **Crystallization:** The purified compound is dissolved in a suitable solvent system. Crystallization is induced by slow evaporation, vapor diffusion, or cooling. The goal is to obtain a single, high-quality crystal free of imperfections.^[9]
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays at a specific temperature (often cryogenic).^[9]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to reveal the electron density map and, subsequently, the atomic positions. The structural model is refined to best fit the experimental data.
- **Absolute Configuration Determination:** For chiral molecules, anomalous dispersion effects are used to determine the absolute configuration, confirming the stereochemistry (e.g., R/S assignments) of all stereogenic centers.^[7]

Visualizations



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Caption: Workflow for the structural revision of aspera chaetominine B.



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Caption: Divergent synthesis pathways for aspera chaetominine B analogs.

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